molecular formula C23H24N2O3 B2566279 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol CAS No. 326611-59-0

1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol

Cat. No.: B2566279
CAS No.: 326611-59-0
M. Wt: 376.456
InChI Key: UOVYLZWIMNCRQX-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol typically involves multiple steps:

    Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis.

    Substitution Reaction: The carbazole derivative is then subjected to a substitution reaction with a suitable halogenated propanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological receptors, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-carbazol-9-yl)ethanol
  • 2-(9H-carbazol-9-yl)ethyl acrylate
  • (4′-(9H-carbazol-9-yl)-2,2′-dimethyl-[1,1′-biphenyl]-4-yl)diphenylphosphine oxide

Uniqueness

1-(9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the carbazole and dimethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2,4-dimethoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-17-11-12-20(23(13-17)28-2)24-14-16(26)15-25-21-9-5-3-7-18(21)19-8-4-6-10-22(19)25/h3-13,16,24,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVYLZWIMNCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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